molecular formula C17H15ClN2O3S B2663641 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 868230-44-8

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

カタログ番号 B2663641
CAS番号: 868230-44-8
分子量: 362.83
InChIキー: AKKXHNXCDBVKMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMT-3, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CMT-3 belongs to the class of benzothiazole compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

作用機序

The exact mechanism of action of CMT-3 is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the regulation of cell growth and differentiation. CMT-3 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in cancer cell invasion and metastasis, making them a potential therapeutic target for the treatment of cancer.
Biochemical and physiological effects:
CMT-3 has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-osteoclastogenic activities. In addition, CMT-3 has been shown to inhibit the activity of MMPs, which are involved in the regulation of cell growth and differentiation. CMT-3 has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

実験室実験の利点と制限

One of the advantages of using CMT-3 in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, CMT-3 has been shown to exhibit anti-inflammatory and anti-osteoclastogenic activities, making it a potential therapeutic agent for the treatment of osteoporosis and inflammatory disorders. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity, which may limit its use in vivo.

将来の方向性

There are several future directions for the research of CMT-3. One potential direction is the development of novel CMT-3 derivatives that exhibit improved potency and selectivity against cancer cells. Another direction is the investigation of the potential use of CMT-3 in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMT-3 and its potential toxicity in vivo.

合成法

CMT-3 can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 4-methyl-2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate product is then reacted with 3,5-dimethoxybenzoyl chloride to yield CMT-3. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and the use of palladium-catalyzed coupling reactions.

科学的研究の応用

CMT-3 has been extensively studied for its potential as a therapeutic agent for a variety of diseases, including cancer, osteoporosis, and inflammatory disorders. In vitro studies have shown that CMT-3 exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. CMT-3 has also been found to inhibit the growth and differentiation of osteoclasts, making it a potential therapeutic agent for the treatment of osteoporosis. Additionally, CMT-3 has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-4-5-13(18)15-14(9)19-17(24-15)20-16(21)10-6-11(22-2)8-12(7-10)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKXHNXCDBVKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。